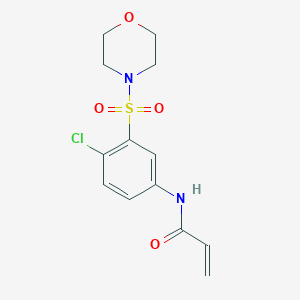
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as CMSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in various physiological processes such as tissue remodeling, inflammation, and cancer progression. N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Mécanisme D'action
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide inhibits the activity of metalloproteases by binding to the active site of the enzyme and blocking its activity. Metalloproteases are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting metalloprotease activity, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide may have therapeutic potential in diseases where excessive tissue remodeling or degradation is involved, such as cancer and arthritis.
Biochemical and Physiological Effects:
In addition to its metalloprotease inhibitory activity, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its specificity for metalloproteases, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation is its relatively low potency compared to other metalloprotease inhibitors, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One area of interest is the development of more potent analogs of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide that can be used in clinical applications. Another area of interest is the identification of specific metalloproteases that are inhibited by N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, which could lead to the development of targeted therapies for diseases where these enzymes are involved. Finally, the use of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide in combination with other anti-inflammatory or anti-tumor agents could be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with morpholine in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The final step involves the reaction of the resulting amine with prop-2-enoyl chloride to yield N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide.
Propriétés
IUPAC Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-2-13(17)15-10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h2-4,9H,1,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFOUIPVCSPPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)
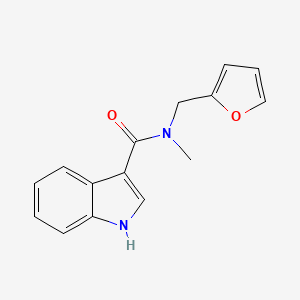
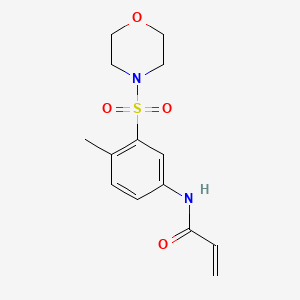

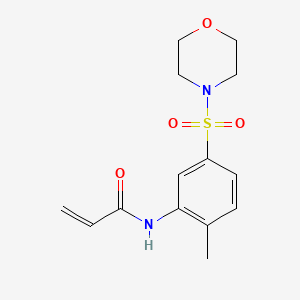
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
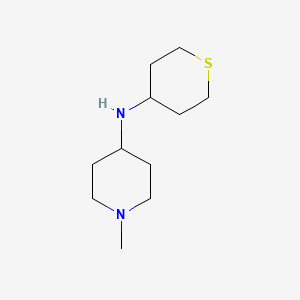
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)

![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)